{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Overview
Description
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the amine group. Common synthetic routes include:
Cyclization Reactions: Starting from 3-chloro-4-fluoroaniline, the tetrazole ring can be formed through cyclization reactions involving azide compounds under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine compounds, and substituted tetrazole analogs.
Scientific Research Applications
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- {[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- {[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Uniqueness
{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and its ability to interact with diverse molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN5.ClH/c9-6-3-5(1-2-7(6)10)15-8(4-11)12-13-14-15;/h1-3H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDYWFLOJZRIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CN)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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